L-beta-Oleoyl-gamma-palmitoyl-alpha-lecithin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine, a type of diacylglycerol phospholipid. It is an important component of cell membranes and is widely used in biophysical experiments. This compound is naturally present in eukaryotic cell membranes and is commercially available for various research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine can be synthesized through the coupling of phosphocholine to cytosine triphosphate by CTP:phosphocholine cytidylyltransferase, generating cytidine-diphosphocholine. This is followed by the transfer of the phosphocholine head group to a diacylglycerol molecule by DAG:CDP-choline cholinephosphotransferase .
Industrial Production Methods
Industrial production of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine involves the use of well-defined liposomes, which are formed by a single hydration step. This method ensures the production of non-pyrogenic liposomes loaded with the desired molecule .
Chemical Reactions Analysis
Types of Reactions
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including oxidation and hydrolysis.
Common Reagents and Conditions
Hydrolysis: It can be hydrolyzed by phospholipase A2, resulting in the formation of lysophosphatidylcholine and a free fatty acid.
Major Products Formed
Oxidation: Oxidative decomposition products.
Hydrolysis: Lysophosphatidylcholine and free fatty acids.
Scientific Research Applications
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine is extensively used in scientific research due to its role in mimicking natural cell membranes. Some of its applications include:
Biophysical Experiments: It is used to study lipid rafts and other membrane-related phenomena.
Lung Surfactant: It is associated with alveoli membranes and is used as a lung surfactant.
Liposome Preparation: It is used in the preparation of liposomes for various assays, including lipid binding assays and phase separation studies.
Mechanism of Action
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine reduces interfacial tension at the air/water interfaces in the alveoli, preventing alveolar collapse and respiratory distress . It also enhances lipid ordering in biomimetic lipid systems, supporting the hypothesis that it acts as a “filler” in the lipid bilayer .
Comparison with Similar Compounds
Similar Compounds
- 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine
- 1,2-Dioleoyl-sn-glycero-3-phosphocholine
- 1-Palmitoyl-sn-glycero-3-phosphocholine
Uniqueness
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition, which includes a saturated palmitic acid in the sn-1 position and an unsaturated oleic acid in the sn-2 position. This composition allows it to mimic mammalian phospholipid composition effectively .
Properties
IUPAC Name |
(3-hexadecanoyloxy-2-octadec-9-enoyloxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJKGGKOPKCXLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H82NO8P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.